molecular formula C26H25N3OS B2867283 1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-73-3

1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2867283
CAS RN: 847397-73-3
M. Wt: 427.57
InChI Key: MXXHQUUHUXFGDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes chemical properties such as acidity or basicity, reactivity with common reagents, and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Pathways : Research has developed various synthetic pathways for creating complex molecules with similar structures, indicating a broad interest in exploring the chemical space around imidazoles, pyrrolidines, and related heterocycles for potential applications in medicinal chemistry and material science. For example, Katritzky et al. (2000) demonstrated novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles, showcasing the versatility of these heterocyclic frameworks in chemical synthesis (Katritzky et al., 2000).

Biological Activity

  • Antimicrobial and Antitumor Potential : Various derivatives of benzimidazole and imidazole have been studied for their antimicrobial, antitumor, and antioxidant activities, suggesting that compounds with similar structural motifs may possess significant biological activities. For instance, El‐Borai et al. (2013) investigated the synthesis of new pyrazolopyridines and their biological activities, pointing to the potential therapeutic applications of these compounds (El‐Borai et al., 2013).

Material Science Applications

  • Electropolymerization and Material Enhancement : The incorporation of pyrrole derivatives into materials to enhance their properties, such as improving the conductivity and stability of poly(pyrrole) films, as researched by Schneider et al. (2017), indicates that structurally similar compounds could be explored for enhancing material properties in various applications (Schneider et al., 2017).

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems. It includes its targets (such as enzymes or receptors), its effects, and its metabolic pathway .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, further reactions, or investigations into its mechanism of action .

properties

IUPAC Name

1-(3-methylsulfanylphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c1-31-22-11-7-10-21(17-22)29-18-20(16-25(29)30)26-27-23-12-5-6-13-24(23)28(26)15-14-19-8-3-2-4-9-19/h2-13,17,20H,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXHQUUHUXFGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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